Superior Structural Order in Self-Assembled Monolayers (SAMs) vs. Other DCBT Isomers
2,4-DCBT forms significantly more well-ordered self-assembled monolayers (SAMs) on gold surfaces compared to its 3,4- and 3,5-dichloro isomers. Scanning tunneling microscopy (STM) reveals that 2,4-DCBT SAMs consist of long-range well-ordered domains with a (√3 × 5) structure after 4 hours of deposition at 363 K [1]. In contrast, 3,4-DCBT SAMs show only partial order coexisting with a disordered phase, while 3,5-DCBT SAMs are completely disordered under the same conditions [1]. This structural superiority translates into a quantifiable difference in the Seebeck coefficient (S), which measures thermoelectric performance. The Seebeck coefficient for 2,4-DCBT SAMs was measured at 5.0 ± 0.4 μV/K, significantly higher than the 4.6 ± 0.1 μV/K for 3,4-DCBT SAMs, representing an 8.7% increase in thermopower [1].
| Evidence Dimension | Seebeck Coefficient (S) - Thermopower |
|---|---|
| Target Compound Data | 5.0 ± 0.4 μV/K |
| Comparator Or Baseline | 3,4-Dichlorobenzenethiol (3,4-DCBT): 4.6 ± 0.1 μV/K |
| Quantified Difference | 0.4 μV/K (8.7% increase) |
| Conditions | SAMs on Au(111) via vapor deposition at 363 K; measured by EGaIn-based thermoelectric junction. |
Why This Matters
For researchers developing SAM-based electronic devices (e.g., thermoelectrics, biosensors), the structural order and higher thermopower of 2,4-DCBT SAMs directly translate to improved device performance and reproducibility compared to other DCBT isomers.
- [1] Seong, S., Kang, H., Kim, H., Son, Y. J., Jang, J., Maeda, S., Chikami, S., Hayashi, T., Yoon, H. J., & Noh, J. (2024). Effects of the substituent position on the structural order, work function change, and thermopower of dichloro-substituted benzenethiolate self-assembled monolayers on Au(1 1 1). Applied Surface Science, 643, 158661. View Source
